molecular formula C17H19N5O3 B2470983 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol CAS No. 1987207-69-1

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol

Katalognummer: B2470983
CAS-Nummer: 1987207-69-1
Molekulargewicht: 341.371
InChI-Schlüssel: QJLFFYZXRFUMQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol is a synthetically accessible bifunctional compound designed for chemical biology and medicinal chemistry research. Its structure incorporates a 1,2,3-triazole linker, often associated with click chemistry applications, fused to a 3,5-dimethylpyrazole carboxamide moiety and a 2-methoxyphenyl ethanol unit. This unique architecture positions it as a valuable scaffold for the development of novel kinase inhibitors. The pyrazole ring is a known pharmacophore that can mimic adenine and compete for the ATP-binding site in a variety of kinases, while the triazole linker provides a rigid, metabolically stable connection to modulate physicochemical properties and binding interactions. Researchers are investigating this compound and its derivatives as potential lead structures for targeting specific kinases implicated in cancer proliferation and inflammatory signaling pathways . Its primary research value lies in its utility as a versatile intermediate for the synthesis of more complex targeted molecules and as a tool compound for probing enzyme kinetics and structure-activity relationships (SAR) in early-stage drug discovery programs.

Eigenschaften

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-8-12(2)22(19-11)17(24)14-9-21(20-18-14)10-15(23)13-6-4-5-7-16(13)25-3/h4-9,15,23H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLFFYZXRFUMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol is a novel chemical entity with potential therapeutic applications. Its structural complexity includes a pyrazole moiety, a triazole ring, and an ethanol side chain, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N6O3\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}_{3}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole and triazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.62 µg/mL
Pseudomonas aeruginosa15.62 µg/mL
Bacillus cereus7.81 µg/mL

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of the compound have been explored in various cancer cell lines. Notably, studies indicate that it exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-70.46
A54926
Hep-23.25

The IC50 values indicate that the compound has potent cytotoxic effects, particularly against the MCF-7 cell line, which is significant for breast cancer research. The underlying mechanism may involve apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has shown promise in reducing inflammation markers in vitro and in vivo models.

Case Study: In Vivo Anti-inflammatory Effects

In a murine model of inflammation induced by carrageenan, the administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression and bacterial resistance mechanisms. The compound's ability to bind to DNA and inhibit topoisomerase activity has also been reported, further elucidating its anticancer potential.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol)
Target Compound 1,2,3-Triazole 3,5-Dimethylpyrazole-carbonyl, 2-methoxyphenyl-ethanol ~420 (estimated)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-Thiophene Amino-hydroxy pyrazole, diamino-cyano thiophene ~330
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) 1,2,4-Triazole-Imidazole 4',5'-Diphenylimidazole, unsubstituted triazole ~580

Key Observations :

  • The target compound uniquely combines a 1,2,3-triazole with a pyrazole-carbonyl group, enhancing hydrogen-bonding capacity compared to thiophene-based analogues (e.g., 7a) .
  • The 2-methoxyphenyl-ethanol substituent may improve solubility relative to highly aromatic systems like C1 .

Key Observations :

  • The target compound’s synthesis is more modular but may require multiple steps compared to one-pot methods for 7a or C1.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.